Colchicoside

概要

説明

コルヒコシドは、植物のイヌサフラン (Colchicum autumnale) から得られる天然の配糖体です。強力な抗炎症作用と筋弛緩作用が知られています。コルヒコシドは、痛みを和らげ、筋肉のけいれんを軽減する効果があるため、様々な筋骨格系疾患の治療に広く用いられています。

2. 製法

合成経路と反応条件: コルヒコシドの合成は通常、イヌサフランの種子からコルヒチンを抽出し、その後一連の化学変換を行うことから始まります。主なステップは次のとおりです。

脱メチル化: コルヒチンは脱メチル化されて3-脱メチルコルヒチンになります。

グルコシル化: 脱メチル化された生成物は次にグルコシル化されてコルヒコシドを形成します。

工業生産方法: コルヒコシドの工業生産では、しばしばBacillus megateriumなどの特定の菌株を用いた生体変換技術が用いられます。 この方法は、高い選択性と効率に加えて、環境に優しいことから好まれています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Colchicoside typically involves the extraction of colchicine from the seeds of Colchicum autumnale, followed by a series of chemical transformations. The key steps include:

Demethylation: Colchicine is demethylated to produce 3-demethylcolchicine.

Glucosylation: The demethylated product is then glucosylated to form this compound.

Industrial Production Methods: Industrial production of this compound often employs biotransformation techniques using specific strains of microorganisms such as Bacillus megaterium. This method is preferred due to its high selectivity and efficiency, as well as its environmentally friendly nature .

化学反応の分析

反応の種類: コルヒコシドは、次のような様々な化学反応を起こします。

酸化: コルヒコシドは酸化されて、様々な誘導体を形成することができます。

還元: 還元反応は、コルヒコシド中の官能基を修飾することができます。

置換: 置換反応は、コルヒコシド分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく用いられます。

置換: 置換反応には、様々なハロゲン化剤と求核剤が用いられます。

主な生成物: これらの反応から生成される主な生成物には、コルヒコシドの様々なグルコシル化誘導体と脱メチル化誘導体があります .

4. 科学研究への応用

コルヒコシドは、次のような様々な科学研究に用いられています。

化学: 潜在的な医薬品としての用途を持つ様々な誘導体の合成のための出発物質として使用されます。

生物学: 細胞プロセスへの影響と、微小管のダイナミクスを研究するためのツールとしての可能性について研究されています。

医学: 筋骨格系疾患、炎症、疼痛管理の治療に広く用いられています。

科学的研究の応用

Clinical Applications

Colchicoside has been studied for various medical conditions, with notable applications in:

- Gout and Familial Mediterranean Fever : Traditionally used for these conditions, this compound alleviates symptoms by reducing inflammation and pain .

- Cardiovascular Diseases : Recent studies suggest that this compound may reduce cardiovascular risk factors and improve endothelial function. In trials, it demonstrated a significant reduction in cardiovascular events among patients with stable coronary artery disease .

- Cancer Treatment : Emerging evidence indicates that this compound may possess anticancer properties by inhibiting pathways associated with tumor growth and metastasis. It has shown efficacy in reducing NF-κB activity, a critical factor in cancer progression .

Case Studies

Several case studies illustrate the therapeutic use and potential toxicity of this compound:

- Colchicine Intoxication Cases : A study documented four cases of colchicine poisoning, highlighting symptoms such as gastrointestinal distress and renal dysfunction. Supportive treatment led to recovery in most patients, emphasizing the need for rapid recognition and management .

- Cardiovascular Outcomes : In the LoDoCo-2 trial involving over 5,500 patients with coronary artery disease, those treated with colchicine experienced a 31% reduction in primary cardiovascular outcomes compared to placebo. This suggests a promising role for this compound in cardiology .

- Anticancer Effects : A study on thiothis compound (a derivative) indicated its ability to inhibit NF-κB activation in cancer cells, suggesting potential applications in oncology .

Table 1: Summary of Clinical Applications of this compound

| Condition | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Gout | Inhibits inflammation | Effective in acute gout flares |

| Familial Mediterranean Fever | Reduces inflammatory response | Standard treatment; reduces attack frequency |

| Cardiovascular Disease | Improves endothelial function | Significant reduction in cardiovascular events |

| Cancer | Inhibits NF-κB signaling | Potential anticancer activity demonstrated |

Table 2: Case Studies on Colchicine Intoxication

| Case Study | Age | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | 15 years | Gastroenteritis, renal dysfunction | Supportive treatment; discharged |

| Case 2 | 3.5 years | Rhabdomyolysis | Transferred to ICU; complications |

| Case 3 | 5 years | Leukopenia | Supportive treatment; discharged |

| Case 4 | 15 years | Attempted suicide | ICU care; stabilized |

作用機序

コルヒコシドは、主にγ-アミノ酪酸A (GABA-A) 受容体との相互作用を通じて効果を発揮します。GABA-A受容体の作動薬として作用し、筋肉の弛緩と抗炎症作用をもたらします。 さらに、コルヒコシドは、プロ炎症性サイトカインの放出を阻害することで、治療効果にさらに貢献しています .

類似の化合物:

コルヒチン: 抗炎症作用は似ていますが、毒性がより強い天然の化合物です。

チオコルヒコシド: 筋弛緩作用が強化されたコルヒコシドの半合成誘導体です。

デメコルシン: 抗がん剤として用いられるコルヒチンの別の誘導体です。

コルヒコシドの独自性: コルヒコシドは、有効性と安全性のバランスのとれたプロファイルが特徴です。コルヒチンとは異なり、毒性プロファイルが低いため、慢性疾患の治療において長期使用に適しています。 GABA-A受容体を選択的に標的にする能力も、他の類似の化合物とは異なる点です .

類似化合物との比較

Colchicine: A naturally occurring compound with similar anti-inflammatory properties but higher toxicity.

Thiocolchicoside: A semi-synthetic derivative of this compound with enhanced muscle relaxant properties.

Demecolcine: Another derivative of Colchicine with applications in cancer treatment.

Uniqueness of this compound: this compound is unique due to its balanced profile of efficacy and safety. Unlike Colchicine, it has a lower toxicity profile, making it suitable for long-term use in the treatment of chronic conditions. Its ability to selectively target GABA-A receptors also sets it apart from other similar compounds .

生物活性

Colchicoside, a natural alkaloid derived from the plant Colchicum autumnale, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and cardiovascular therapies. This article compiles recent findings from various studies to provide a comprehensive overview of this compound's biological activity, including mechanisms of action, clinical implications, and case studies.

This compound exhibits its biological effects primarily through the disruption of microtubules, which impacts cellular processes such as inflammation and cell proliferation. The following mechanisms have been identified:

- Tubulin Disruption : this compound binds to tubulin, inhibiting its polymerization into microtubules. This action leads to the modulation of several inflammatory pathways and affects innate immunity responses .

- NF-κB Pathway Inhibition : Research indicates that this compound inhibits the NF-κB signaling pathway, which is crucial for regulating inflammation and cell survival. This inhibition is associated with decreased expression of pro-inflammatory cytokines .

- Inflammatory Cytokine Modulation : this compound has been shown to inhibit the release of inflammatory mediators such as TNF-α and IL-1β from macrophages, further contributing to its anti-inflammatory properties .

Clinical Applications

This compound has been utilized in various clinical settings, demonstrating efficacy in treating conditions such as gout, Familial Mediterranean Fever (FMF), and cardiovascular diseases. The following table summarizes key studies highlighting its therapeutic potential:

Case Studies

Several case studies illustrate the clinical implications of this compound and its potential toxicity:

Case of Colchicine Poisoning

A study reported on 21 patients who experienced colchicine poisoning. The most common symptoms included nausea and vomiting, with a mortality rate of 14.3%. Factors influencing survival included blood pressure levels and laboratory findings such as serum glucose and calcium levels .

Pediatric Intoxication

In a notable pediatric case, a 4-year-old child survived severe colchicine intoxication (0.5 mg/kg) with persistent cardiogenic shock and multi-organ failure. The case highlighted the importance of supportive care in managing critical situations involving colchicine toxicity .

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Anticancer Effects : Thiothis compound (a related compound) has demonstrated anticancer properties by inhibiting cell proliferation in various cancer types through NF-κB pathway modulation. This suggests potential applications for this compound in oncology .

- Anti-inflammatory Properties : this compound's ability to inhibit neutrophil chemotaxis and reduce oxidative stress positions it as a valuable agent in treating inflammatory diseases .

特性

IUPAC Name |

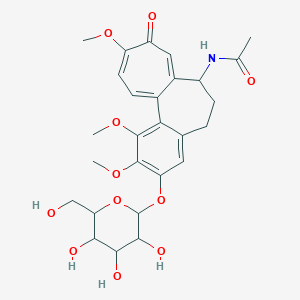

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFRQPVHYZDED-ZZEDUEFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010233 | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-29-2 | |

| Record name | Colchicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。